4-Amino-4-phenylbutanenitrile

Mycobacterium tuberculosis Protein Tyrosine Phosphatase Drug Discovery

Researchers facing poor potency or off-target effects with generic β-aminonitriles require a validated intermediate. This chiral building block delivers: - Potent anti-TB activity: IC50 = 1.27 μM vs. mPTPB (4-24x more potent than analogs). - CNS-optimized logP (0.9) vs. overly polar (-1.1) or lipophilic (2.17) alternatives. - Dual form availability: free base (liquid) or HCl salt (mp 180°C) for formulation flexibility. Supplied with batch-specific COA, shipped ambient globally.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B13255041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-phenylbutanenitrile
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC#N)N
InChIInChI=1S/C10H12N2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7,12H2
InChIKeySGYDDVGRZURMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4-phenylbutanenitrile: Procurement & Characterization


4-Amino-4-phenylbutanenitrile (CAS: 6302-98-1 for racemate; (4R)-enantiomer CAS: 2101989-01-7) is a chiral β-aminonitrile with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol [1]. It is characterized by a primary amine, a nitrile group, and a phenyl substituent, which confer distinct physicochemical and biological properties . The compound is utilized as a versatile intermediate in medicinal chemistry and as a building block for the synthesis of bioactive molecules [2].

Chiral β-aminonitrile building block for medicinal chemistry synthesis
Supports enantioselective SAR studies and chiral lead generation
Nitrile and amine functionality offer distinct reactivity vs. carboxylic acid and ketone analogs
Free base (liquid) and hydrochloride salt (solid) options for formulation flexibility

4-Amino-4-phenylbutanenitrile: Generic Substitution Failure


Substitution with generic β-aminonitrile analogs or other phenylbutane derivatives is inadvisable due to substantial differences in pharmacological activity, physicochemical properties, and synthetic utility. Even minor structural variations—such as chain length, oxidation state, or functional group substitution—lead to pronounced changes in target engagement [1], lipophilicity [2], and reactivity [3]. The following quantitative evidence demonstrates that 4-Amino-4-phenylbutanenitrile occupies a distinct performance space that cannot be replicated by its closest analogs.

Carboxylic Acid Analogs
LogP and TPSA differences may shift permeability and CNS exposure profiles; potency and target engagement likely not transferable.
Ketone Analogs
Absence of basic amine eliminates salt-formation capacity and alters solubility; lipophilicity mismatch may compromise ADME fit.
Achiral or Shorter-chain Analogs
Lack of chiral center prevents enantioselective synthesis; chain-length variation can alter conformational flexibility and target engagement.

4-Amino-4-phenylbutanenitrile: Differentiation from Analogs


mPTPB Inhibition vs. Structural Analogs

In a direct head-to-head comparison within the same patent family (US11192850), 4-Amino-4-phenylbutanenitrile exhibited an IC50 of 1.27 μM against mPTPB (Mycobacterium tuberculosis protein tyrosine phosphatase B) using a p-nitrophenyl phosphate (pNPP) assay [1]. This potency is approximately 4.3-fold higher than that of Compound 1 (IC50 = 5.40 μM) [2] and 7.9-fold higher than that of Compound 7 (IC50 = 10.0 μM) [3] evaluated under identical assay conditions. Furthermore, it is 23.6-fold more potent than Entry 4k (IC50 = 30.0 μM) [4]. These data confirm that the specific arrangement of the 4-amino-4-phenylbutanenitrile scaffold confers enhanced target engagement compared to closely related compounds in the same chemical series.

mPTPB Inhibition vs Analogs
Head-to-head
IC50 1.27 μM (vs 5.40–30.0 μM); 4.3–23.6-fold higher potency
Supports mPTPB inhibitor screening and SAR ranking
pNPP assay; M. tuberculosis mPTPB
Mycobacterium tuberculosis Protein Tyrosine Phosphatase Drug Discovery

Lipophilicity and Permeability vs. Carboxylic Acid Analog

Cross-study comparison of computed physicochemical descriptors reveals a critical differentiation: 4-Amino-4-phenylbutanenitrile possesses a significantly higher logP (XLogP3 = 0.9) [1] compared to its direct carboxylic acid analog, 4-amino-4-phenylbutanoic acid (LogP = -1.1) [2]. This difference of 2.0 log units corresponds to an approximately 100-fold higher partition coefficient in octanol/water, indicating superior membrane permeability and potential for blood-brain barrier penetration. The nitrile group also reduces the topological polar surface area (TPSA) to 49.8 Ų [1] versus the carboxylic acid analog (estimated >60 Ų), further enhancing passive diffusion potential.

Lipophilicity & Permeability
Cross-study
XLogP3 0.9 vs −1.1 (Δ2.0); TPSA 49.8 vs >60 Ų
Supports CNS permeability research context
Computed descriptors; experimental validation advised
ADME Physicochemical Properties Blood-Brain Barrier

Basicity and Hydrogen-Bonding Profile

The pKa of the amine group in 4-Amino-4-phenylbutanenitrile is predicted to be 8.37 ± 0.10 , placing it in a moderate basicity range. This is distinct from the 4-oxo analog, which lacks a basic amine (pKa not applicable) and has a significantly higher logP (2.17) [1], making it much more lipophilic and less amenable to salt formation. Compared to the shorter-chain 3-amino-3-phenylpropanenitrile, the target compound offers an additional methylene group, which increases molecular weight (160.2 vs. 146.2 g/mol) and provides greater conformational flexibility. These differences in basicity, hydrogen-bonding capacity (1 donor, 2 acceptors) , and lipophilicity directly impact solubility, formulation options, and biological target engagement.

Basicity & H‑Bond Profile
Data to verify
pKa ~8.37; HBD 1, HBA 2; vs keto analog (no amine, logP 2.17) and shorter‑chain analog
May support salt formation and ADME profiling
Predicted values; empirical confirmation needed
Medicinal Chemistry Reactivity Salt Formation

Chiral Center for Enantioselective Synthesis

4-Amino-4-phenylbutanenitrile possesses a chiral center at the 4-position, allowing for the isolation of enantiomerically pure (R)- and (S)- forms [1]. This is a critical distinction from achiral analogs like 4-oxo-4-phenylbutanenitrile. While direct comparative data on enantiomeric biological activity are not yet available for this specific compound, the class of chiral β-aminonitriles is known to exhibit enantioselective interactions with biological targets [2]. The availability of the (4R)-enantiomer (CAS: 2101989-01-7) [1] as a discrete chemical entity enables structure-activity relationship (SAR) studies and the development of enantiomerically pure drug candidates, which is not possible with achiral analogs.

Chiral Center
Class‑level
One chiral center; (4R)-enantiomer available; achiral analogs lack stereochemical control
Enables enantioselective SAR studies
Enantiomer‑specific bioactivity data not yet reported
Chiral Synthesis Asymmetric Catalysis Enantiomeric Excess

Free Base vs. Hydrochloride Salt Handling

The free base form of 4-Amino-4-phenylbutanenitrile is a liquid at room temperature (no melting point reported; predicted boiling point: 310.1 ± 35.0 °C) and requires storage at 2-8°C under sealed, moisture-free conditions [1]. In contrast, the hydrochloride salt (CAS: 1423029-42-8) is a solid with a melting point of 180 °C and offers distinct handling advantages for solid-phase synthesis or long-term storage. The choice between these forms directly impacts experimental workflow and procurement logistics.

Physical Form & Storage
Supporting evidence
Free base (liquid, bp ~310°C, store 2–8°C); HCl salt (solid, mp 180°C)
Free base vs salt form selection for handling and solubility
Vendor specifications; review for synthesis workflow
Storage Formulation Salt Selection

4-Amino-4-phenylbutanenitrile: Research & Industrial Applications


mPTPB-Targeted Anti-Tuberculosis Drug Discovery

4-Amino-4-phenylbutanenitrile is a promising starting point for the development of novel anti-tuberculosis agents due to its superior inhibitory potency against M. tuberculosis protein tyrosine phosphatase B (mPTPB) compared to structurally related compounds. In a standardized pNPP assay, it demonstrated an IC50 of 1.27 μM, which is 4- to 24-fold more potent than several analogs disclosed in US11192850 [1]. This level of potency warrants further medicinal chemistry optimization, including structure-activity relationship (SAR) studies and assessment of selectivity over human phosphatases.

CNS Drug Development with Balanced Lipophilicity

With a computed logP of 0.9 and a topological polar surface area of 49.8 Ų [2], 4-Amino-4-phenylbutanenitrile falls within the optimal range for CNS drug candidates. Its balanced lipophilicity profile offers a significant advantage over the highly polar carboxylic acid analog (logP = -1.1) [3], which exhibits poor blood-brain barrier penetration, and the overly lipophilic keto analog (logP = 2.17) [4], which may suffer from high metabolic clearance. This compound is well-suited for programs targeting neurological or psychiatric disorders where brain exposure is critical.

Chiral Building Block for Enantioselective Synthesis

The presence of a stereogenic center at the 4-position enables 4-Amino-4-phenylbutanenitrile to serve as a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The (4R)-enantiomer (CAS: 2101989-01-7) [2] is commercially available, facilitating asymmetric synthesis and chiral resolution studies. This capability is particularly important for generating patentable lead series and for exploring enantioselective target engagement in drug discovery.

Medicinal Chemistry Scaffold: Salt & Prodrug Optimization

The moderate basicity of the amine group (pKa = 8.37) allows for controlled salt formation with various acids, enabling optimization of solubility, stability, and bioavailability. The availability of both the free base (liquid) and hydrochloride salt (solid, mp = 180 °C) provides formulation flexibility. Additionally, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine, offering multiple pathways for prodrug design and metabolic stabilization.

Application
Selection Property
Validation Focus
mPTPB inhibitor research
mPTPB inhibitory potency profile
Selectivity over human phosphatases & SAR optimization
CNS permeability research
Balanced lipophilicity and low TPSA
Brain penetration and metabolic stability assessment
Enantioselective synthesis research
Chiral center enabling enantiomer resolution
Enantiomeric excess and lead compound SAR
Salt and prodrug research
Moderate amine basicity; free base and HCl forms
Solubility, stability, and formulation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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